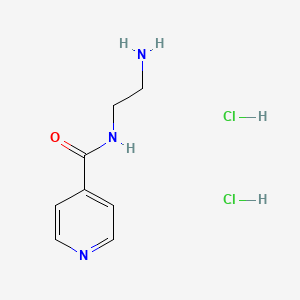

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride

説明

“N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 81253-53-4 . It has a molecular weight of 238.12 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(2-aminoethyl)isonicotinamide dihydrochloride . The InChI code for this compound is 1S/C8H11N3O.2ClH/c9-3-6-11-8(12)7-1-4-10-5-2-7;;/h1-2,4-5H,3,6,9H2,(H,11,12);2*1H .Physical And Chemical Properties Analysis

“N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride” is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用

Chemical and Biological Importance

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride is related to a class of heterocyclic N-oxide molecules, which have drawn attention for their versatility as synthetic intermediates and for their biological significance. These compounds, including derivatives of pyridine, are known for their applications in forming metal complexes, catalyst design, asymmetric catalysis, and synthesis, as well as in medicinal applications, where some have shown anticancer, antibacterial, and anti-inflammatory activities. The focus on heterocyclic N-oxide derivatives emphasizes their importance in organic synthesis, catalysis, and drug development, highlighting the broad potential of these compounds in various scientific and medical research areas (Li et al., 2019).

Role in Antitubercular Activity

Further exploration into the realm of pyridine derivatives has led to the discovery of their antitubercular properties. Specific modifications of the pyridine structure have yielded compounds with significant in vitro anti-TB activity against various strains of Mycobacterium tuberculosis. This includes the evaluation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, showcasing the potential of these compounds in the design of new anti-TB drugs (Asif, 2014).

Medicinal Applications and Chemosensing

Pyridine derivatives have been extensively studied for their medicinal importance, displaying a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their structural versatility also makes them excellent candidates for chemosensing applications, capable of detecting various species in environmental and biological samples. This dual functionality underscores the diverse applications of pyridine derivatives in both healthcare and analytical chemistry (Abu-Taweel et al., 2022).

将来の方向性

作用機序

Target of Action

The primary targets of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride are VEGFR-2, ERK-2, and Abl-1 kinases . These proteins have been identified as good drug targets due to their crucial roles in various cellular processes .

Mode of Action

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride interacts with its targets through a process that involves support vector machine, similarity searching, and molecular docking . The compound acts as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases .

Biochemical Pathways

The compound affects the biochemical pathways associated with VEGFR-2, ERK-2, and Abl-1 kinases . The crosstalk between these proteins has been well elaborated . The biological activities of the compound may derive from the collaborative effects of inhibiting these proteins .

Result of Action

The compound exhibits anti-proliferative abilities against human liver cancer cell line HepG2 . A representative compound showed an IC 50 value of 11.3 μM and induced significant HepG2 cells apoptosis . Moreover, these compounds displayed better anti-proliferative abilities against K562 cells, a cell line with typical hyperactivity of the above multikinases .

特性

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-3-6-11-8(12)7-1-4-10-5-2-7;;/h1-2,4-5H,3,6,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTBBSDHPDZYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride | |

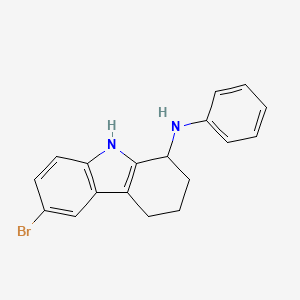

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)